5-Amino-3,4-dihydroquinolin-2(1H)-one

Beschreibung

Historical Context of the Dihydroquinolinone Moiety in Organic Chemistry

The exploration of quinoline (B57606) and its derivatives dates back to 1834, when quinoline was first isolated from coal tar. mdpi.com The synthesis of the broader quinoline skeleton has a rich history, with foundational methods like the Skraup synthesis paving the way for accessing its various hydrogenated forms. researchgate.net The dihydroquinolin-2(1H)-one (DHQO) core, specifically, has been a subject of extensive synthetic exploration due to its prevalence in bioactive molecules. mdpi.comnih.gov

Over the past decades, numerous synthetic strategies have been developed to construct the DHQO framework. These methods have evolved from classical cyclization reactions to more sophisticated modern techniques. nih.gov Early approaches often involved Friedel–Crafts cyclizations. acs.org Contemporary methods include palladium-catalyzed intramolecular cyclizations, domino reactions, radical cyclizations, and C-H activation strategies, reflecting a continuous drive towards efficiency, milder reaction conditions, and atom economy. mdpi.comacs.orgnih.govorganic-chemistry.org The development of these diverse synthetic routes has been crucial in providing access to a wide array of functionalized dihydroquinolinones, enabling extensive investigation into their chemical and biological properties. researchgate.net

Architectural Features and Core Structure of 5-Amino-3,4-dihydroquinolin-2(1H)-one

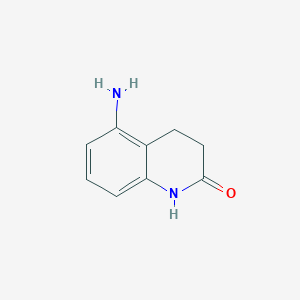

The core structure of this compound is built upon the 3,4-dihydroquinolin-2(1H)-one scaffold. This scaffold consists of a benzene (B151609) ring fused to a six-membered nitrogen-containing ring, which incorporates a lactam (a cyclic amide) functionality. The "3,4-dihydro" designation indicates that the bond between carbons 3 and 4 of the heterocyclic ring is saturated.

In the specific case of this compound, an amino (-NH2) group is substituted at the C5 position of the aromatic benzene ring. The molecule's architecture combines the rigid, planar aromatic portion with a non-planar, saturated heterocyclic portion containing the amide group. This structural arrangement provides a defined three-dimensional shape and specific electronic properties that are crucial for its utility in synthesis and its interaction with biological targets.

Table 1: Key Structural and Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 58130-38-4 lookchem.comchemicalbook.com |

| Molecular Formula | C₉H₁₀N₂O lookchem.com |

| Molecular Weight | 162.191 g/mol lookchem.com |

| Core Scaffold | 3,4-Dihydroquinolin-2(1H)-one |

| Key Functional Groups | Primary Amine (-NH₂), Lactam (cyclic amide) |

Research Significance and Scope in Contemporary Chemistry

The 3,4-dihydroquinolin-2(1H)-one skeleton is recognized as a "privileged scaffold" in medicinal chemistry because it is a core component of many compounds with diverse biological activities. acs.org Derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antidepressant agents. mdpi.comnih.govacs.org For instance, the blockbuster antipsychotic drug aripiprazole (B633) features this core structure. acs.org

This compound serves as a key synthetic intermediate or building block for creating more complex and functionalized molecules. researchgate.netresearchgate.net The presence of the amino group at the C5 position provides a reactive handle for further chemical modifications. This allows chemists to introduce a variety of substituents and build larger molecular architectures, thereby generating libraries of novel compounds for drug discovery and materials science. Research has shown that amino-substituted quinolinone derivatives can be utilized to develop potent enzyme inhibitors, receptor agonists, and other targeted therapeutic agents. researchgate.netnih.govnih.gov The strategic placement of the amino group on the aromatic ring influences the electronic properties and potential intermolecular interactions of the resulting derivatives, making it a valuable tool for fine-tuning molecular function.

Table 2: Examples of Bioactive Compounds Containing the Dihydroquinolinone Scaffold

| Compound Name | Therapeutic Area/Activity |

|---|---|

| Aripiprazole | Antipsychotic acs.org |

| (+)-Scandine | Alkaloid used in atherosclerosis research mdpi.com |

| (-)-Pinolinone | Inhibits Epstein-Barr virus activation mdpi.com |

| Cilostazol | Antiplatelet agent |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHMSLUJYYOUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC=CC(=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467697 | |

| Record name | 5-AMINO-3,4-DIHYDROQUINOLIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58130-38-4 | |

| Record name | 5-AMINO-3,4-DIHYDROQUINOLIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Amino 3,4 Dihydroquinolin 2 1h One and Structural Analogs

Cyclization-Based Strategies for the Dihydroquinolinone Core Formation

The formation of the dihydroquinolinone core often relies on cyclization reactions, which can be catalyzed by acids, transition metals, or light, or can proceed through organocatalytic or intramolecular annulation pathways.

Acid-Catalyzed Cyclization Approaches

Acid-catalyzed cyclization is a fundamental approach for the synthesis of dihydroquinolinone derivatives. Brønsted and Lewis acids are commonly employed to facilitate the intramolecular cyclization of suitable precursors. For instance, a mild and effective method for synthesizing cis-4-aryl-3-arylthio-substituted dihydroquinolin-2(1H)-ones involves the use of BF3·OEt2. mdpi.com This reaction proceeds through an electrophilic sulfenylation and subsequent cyclization of N-arylcinnamamides with N-arylthiosuccinimides. mdpi.com The Lewis acid activates the N-thiosuccinimide, generating an electrophilic thio intermediate that adds to the carbon-carbon double bond of the N-arylcinnamamide. mdpi.com This is followed by an intramolecular cyclization to form the dihydroquinolinone ring. mdpi.com

Another approach utilizes a tandem reduction-Michael addition reaction. This method has been used to synthesize (±)‐2‐Aryl‐2,3‐dihydro‐4(1H)‐quinolinones. Chiral phosphoric acids have also been demonstrated as effective catalysts for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones via a dehydrative cyclization followed by an asymmetric reduction. organic-chemistry.org

| Catalyst Type | Precursor | Product | Key Features |

| Lewis Acid (BF3·OEt2) | N-arylcinnamamides and N-arylthiosuccinimides | cis-4-aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones | Mild conditions, electrophilic sulfenylation and cyclization. mdpi.com |

| Brønsted Acid (chiral phosphoric acid) | 2-aminochalcones | Enantioenriched tetrahydroquinolines | Dehydrative cyclization and asymmetric reduction. organic-chemistry.org |

Palladium-Catalyzed Annulation and Cyclization Reactions for Dihydroquinolinone Derivatives

Palladium catalysis offers a versatile and powerful tool for the synthesis of dihydroquinolinone derivatives. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a controlled manner. One notable strategy is the palladium-catalyzed alkylarylation of acrylamides with unactivated alkyl halides. mdpi.com This reaction is facilitated by excited-state palladium photocatalysis, which induces a single-electron transfer (SET) process. mdpi.com The photoexcitation of Pd(0) leads to the formation of an alkyl radical and a Pd(I) intermediate through the oxidative addition of the alkyl halide. mdpi.com

Domino reactions catalyzed by palladium have also been developed for the synthesis of tetrahydroquinolines. For example, a one-pot sequential multi-catalytic process involving a Pd-catalyzed allylic amination and a thiazolium salt-catalyzed Stetter reaction cascade has been reported for the efficient synthesis of 3-substituted 2,3-dihydro-4-quinolinones.

| Reaction Type | Substrates | Catalyst System | Product |

| Alkylarylation | Acrylamides and unactivated alkyl halides | Pd(0) / light | Dihydroquinolinones |

| Allylic Amination-Stetter Reaction | Not specified | Pd catalyst and thiazolium salt | 3-substituted 2,3-dihydro-4-quinolinones |

Other Transition Metal-Catalyzed Cyclization Systems (e.g., Rh/Pd/Cu, Ru-catalyzed)

Besides palladium, other transition metals like rhodium, copper, and ruthenium have been successfully employed in the synthesis of dihydroquinolinones. Copper-catalyzed tandem reactions, for instance, enable the synthesis of dihydroquinolin-2(1H)-ones through a cascade radical addition/cyclization of N-arylcinnamamides with benzyl (B1604629) hydrocarbons. mdpi.com In this process, Cu2O acts as the catalyst and tert-butylperoxy benzoate (B1203000) (TBPB) as the oxidant, leading to the formation of trans-dihydroquinolinones. mdpi.com

Nickel-catalyzed tandem radical addition/cyclization reactions have also been developed. mdpi.com This method utilizes the reaction of tertiary benzylamines with I2 to generate a benzyl radical, which then reacts with an N-arylcinnamamide in an addition/cyclization process. mdpi.com

| Metal Catalyst | Reaction Type | Substrates | Key Features |

| Copper (Cu2O) | Tandem radical addition/cyclization | N-arylcinnamamides and benzyl hydrocarbons | Forms trans-dihydroquinolinones. mdpi.com |

| Nickel | Tandem radical addition/cyclization | Tertiary benzylamines and N-arylcinnamamides | Proceeds via a benzyl radical intermediate. mdpi.com |

Photoredox Catalysis in Dihydroquinolinone Synthesis

Visible-light-induced photoredox catalysis has emerged as a powerful and green method for organic synthesis, including the construction of dihydroquinolinone scaffolds. This approach often involves the generation of radical intermediates under mild conditions. For example, the combination of Brønsted acid catalysis with visible-light induction allows for a highly enantioselective synthesis of 2-substituted tetrahydroquinolines from 2-aminoenones. organic-chemistry.org This relay process involves a visible-light-induced cyclization followed by a chiral phosphoric acid-catalyzed transfer hydrogenation. organic-chemistry.org

Excited-state palladium photocatalysis, as mentioned earlier, is another example where light plays a crucial role in initiating the catalytic cycle for the synthesis of dihydroquinolinones from acrylamides and unactivated alkyl halides. mdpi.com

Organocatalytic Routes to Dihydroquinolinone Stereoisomers

Organocatalysis provides an alternative to metal-based catalysts for the asymmetric synthesis of dihydroquinolinones, offering a way to control the stereochemistry of the products. A notable example is the asymmetric [4+2]-cyclization of 2-amino-β-nitrostyrenes with azlactones, facilitated by a bifunctional squaramide-based organocatalyst. scilit.com This method allows for the synthesis of enantioenriched 3,4-dihydroquinoline-2-one derivatives, including those with challenging chiral tetrasubstituted carbon stereocenters. scilit.com The products are obtained in moderate to excellent yields and with good diastereomeric ratios and enantioselectivities. scilit.com

Another organocatalytic approach involves the use of a chiral phosphoric acid as the sole catalyst for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. organic-chemistry.org This process proceeds through a dehydrative cyclization followed by an asymmetric reduction with a Hantzsch ester. organic-chemistry.org

| Organocatalyst | Reaction Type | Substrates | Product Features |

| Bifunctional squaramide | Asymmetric [4+2]-cyclization | 2-amino-β-nitrostyrenes and azlactones | Enantioenriched 3,4-dihydroquinoline-2-ones with tetrasubstituted stereocenters. scilit.com |

| Chiral phosphoric acid | Dehydrative cyclization and asymmetric reduction | 2-aminochalcones and Hantzsch ester | Enantioenriched tetrahydroquinolines. organic-chemistry.org |

Intramolecular Annulation Reactions for Dihydroquinolinone Scaffolds

Intramolecular annulation reactions are a powerful strategy for the construction of cyclic systems, including the dihydroquinolinone scaffold. These reactions involve the formation of a new ring by connecting two positions within the same molecule. A convergent, catalytic asymmetric formal [4+2] annulation has been developed for the synthesis of dihydroquinolones. acs.org This method utilizes carboxylic acids as precursors to NHC enolates through an in situ activation strategy. acs.org

Thermal annulation reactions of N-(2-alkenylphenyl)amino-substituted chromium Fischer carbenes have also been reported for the synthesis of tetrahydroquinolines.

Precursor-Based Synthesis and Nitro Reduction Pathways for Amino-Dihydroquinolinones

A prevalent and effective strategy for the synthesis of amino-dihydroquinolinones, including the 5-amino derivative, involves the chemical reduction of a corresponding nitro-substituted precursor. This two-step approach typically consists of first constructing the 5-nitro-3,4-dihydroquinolin-2(1H)-one scaffold, followed by the reduction of the nitro group to the desired primary amine.

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. masterorganicchemistry.com The process involves a six-electron reduction of the nitro group (–NO₂) to an amino group (–NH₂), which can proceed through nitroso (–NO) and hydroxylamino (–NOH) intermediates. nih.govgoogle.com Several reliable methods are available for this conversion, each with specific advantages concerning yield, selectivity, and compatibility with other functional groups.

Commonly employed methods include:

Catalytic Hydrogenation: This is a widely used industrial method involving hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. masterorganicchemistry.comresearchgate.net The reaction is often performed under pressure and provides high yields and clean conversions.

Metal/Acid Reduction: A classic and cost-effective method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH). masterorganicchemistry.commdpi.com The dissolving metal serves as the reducing agent. This approach is robust and tolerant of various functional groups. mdpi.com

The general pathway can be represented as follows:

Step 1: Cyclization to form the nitro-dihydroquinolinone precursor.

Step 2: Reduction of the nitro group to the amine.

Table 1: Comparison of Common Nitro Group Reduction Methods

| Method | Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (5-10%) | Methanol (B129727)/Ethanol, RT-50°C, 1-50 atm H₂ | High yield, clean product, catalyst is recyclable. |

| Metal/Acid Reduction | Fe, HCl or NH₄Cl | Ethanol/Water, Reflux | Cost-effective, robust, good for large scale. mdpi.com |

Stereoselective Synthesis and Chiral Resolution of Dihydroquinolinone Derivatives

The synthesis of enantiomerically pure dihydroquinolinone derivatives is of significant interest, as biological activity is often confined to a single stereoisomer. Two primary strategies are employed to achieve this: stereoselective (or asymmetric) synthesis and chiral resolution of a racemic mixture.

Stereoselective Synthesis: This approach aims to directly form one enantiomer in excess over the other. This is often achieved using chiral catalysts or auxiliaries that create a chiral environment during the key bond-forming step. For instance, asymmetric condensation reactions catalyzed by chiral organocatalysts have been developed for the synthesis of dihydroquinazolinones, affording products with excellent yields and high enantiomeric excess (up to 97% ee). rsc.org Similarly, palladium-catalyzed decarboxylative cycloadditions using P-chiral ligands can provide dihydroquinolin-2-ones with two adjacent stereocenters in good yields and stereoselectivities. organic-chemistry.org

Chiral Resolution: This technique involves the separation of a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomeric components. wikipedia.org A common method is the formation of diastereomeric salts. wikipedia.org The racemic dihydroquinolinone, if it contains a basic or acidic functional group, is reacted with a chiral resolving agent (an enantiomerically pure acid or base) to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. Chiral column chromatography, using a stationary phase with a chiral selector, is another powerful technique for separating enantiomers on both analytical and preparative scales. mdpi.comnih.gov

Table 2: Strategies for Obtaining Enantiomerically Pure Dihydroquinolinones

| Strategy | Description | Key Components | Outcome |

|---|---|---|---|

| Asymmetric Catalysis | Direct synthesis favoring one enantiomer. | Chiral metal catalysts, organocatalysts. rsc.org | High enantiomeric excess (ee) in the final product. |

| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture. | Chiral base (e.g., (+)-sparteine) and organolithium reagents. nih.gov | One enantiomer is recovered unreacted in high ee, while the other is converted to a new product. nih.gov |

Green Chemistry Approaches in Dihydroquinolinone Synthesis

In line with the principles of green chemistry, significant effort has been directed toward developing more environmentally benign synthetic routes to dihydroquinolinones. These methods aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Deep eutectic solvents (DESs) have emerged as green alternatives to traditional volatile organic solvents. researchgate.net DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than either of the individual components. nih.gov They are often biodegradable, non-toxic, inexpensive, and can be prepared with complete atom economy. researchgate.netmdpi.com

In the context of heterocycle synthesis, DESs can act as both the solvent and the catalyst. mdpi.com For example, a mixture of L-(+)-tartaric acid and N,N'-dimethylurea has been shown to be effective for the synthesis of quinazolinone derivatives. researchgate.net Similarly, a choline (B1196258) chloride/ZnCl₂ eutectic mixture has been used to catalyze the Povarov reaction to produce dihydroisoindolo[2,1-a]quinolin-11-ones, with the solvent being reusable for multiple cycles. nih.gov These protocols offer mild reaction conditions, simple work-up procedures, and good to excellent yields. rsc.org

Mechanochemistry involves using mechanical force, typically through ball-milling, to induce chemical reactions in the absence of a solvent. bohrium.comresearchgate.net This solvent-free approach significantly reduces hazardous waste and can lead to shorter reaction times and different product selectivities compared to solution-based methods. researchgate.netnih.gov

A one-pot mechanochemical reaction of anilines with acetylenedicarboxylate (B1228247) diesters under ball-milling conditions has been developed to afford polysubstituted 1,2-dihydroquinolines in moderate to excellent yields. nih.gov The key advantages of this protocol include mild conditions, short reaction times, and the feasibility of large-scale synthesis, presenting a practical and environmentally friendly alternative for constructing the dihydroquinoline core. nih.govrsc.org

The use of water as a hydrogen source is a highly attractive green chemistry strategy, as it is abundant, non-toxic, and environmentally benign. Recent advancements in photoredox catalysis have enabled the use of non-activated water as a direct hydrogen donor for the reduction of alkenes. organic-chemistry.org This approach has been successfully applied to the selective reduction of quinolin-2(1H)-ones to yield 3,4-dihydroquinoline-2(1H)-ones. The reaction is mediated by an organophotocatalyst under mild conditions, showcasing the utility of this method for the synthesis of high-value molecules. organic-chemistry.org

Industrial Scale Synthetic Optimization and Process Chemistry Considerations

Translating a laboratory-scale synthesis to an industrial process requires rigorous optimization with a focus on safety, cost-effectiveness, consistency, and environmental impact. o2h.com For the synthesis of 5-Amino-3,4-dihydroquinolin-2(1H)-one, several key factors must be considered for large-scale production.

Reagent and Catalyst Cost: The cost of reagents and catalysts is a major driver of the final product's price. While precious metal catalysts like palladium are highly efficient, their cost can be prohibitive. Process chemists would explore using lower-cost base metal catalysts or optimizing catalyst loading and recycling protocols to minimize expense. researchgate.net

Process Safety: Reactions involving high-pressure hydrogenation or highly exothermic steps require specialized equipment and careful control to ensure operational safety. Alternative, milder reaction pathways, such as transfer hydrogenation or metal/acid reductions at atmospheric pressure, might be favored. organic-chemistry.org

Efficiency and Throughput: "One-pot" syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, are highly desirable as they reduce handling losses, save time, and minimize solvent use. o2h.com

Waste Reduction and Environmental Impact: The "E-factor" (mass of waste per mass of product) is a key metric. Green chemistry approaches, such as using recyclable solvents (e.g., DESs), solvent-free methods (mechanochemistry), or replacing hazardous reagents with more benign alternatives, are crucial considerations. o2h.com

Table 3: Key Considerations for Industrial Scale-Up

| Parameter | Laboratory Focus | Industrial Focus | Example for Dihydroquinolinone Synthesis |

|---|---|---|---|

| Scale | Milligrams to grams | Kilograms to tons | Testing feasibility of batch vs. continuous flow processing. |

| Purity | High purity via chromatography | High purity via crystallization | Developing a crystallization method to avoid costly large-scale chromatography. |

| Reagents | Novelty and effectiveness | Cost, availability, safety. o2h.com | Replacing an expensive palladium catalyst with a cheaper nickel-based one or using recyclable iron in acid. researchgate.net |

| Solvents | Reaction performance | Environmental impact, cost, ease of removal/recycling | Switching from chlorinated solvents to greener alternatives like 2-MeTHF or exploring solvent-free conditions. |

| Safety | Standard lab precautions | Hazard analysis (HAZOP), thermal stability, pressure management | Opting for transfer hydrogenation over high-pressure H₂ gas to mitigate explosion risks. |

Chemical Reactivity and Transformative Functionalization of 5 Amino 3,4 Dihydroquinolin 2 1h One

Oxidation Reactions Leading to Quinolinone Derivatives

The dihydroquinolinone core is susceptible to oxidation, leading to the formation of the corresponding aromatic quinolin-2(1H)-one derivatives. This transformation, known as oxidative aromatization, is a common strategy in the synthesis of various biologically active compounds. For 3,4-dihydroquinolin-2(1H)-ones in general, a number of oxidizing agents have been employed to achieve this aromatization.

Commonly used methods for the oxidative aromatization of the 3,4-dihydroquinolin-2(1H)-one ring system have utilized reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), oxygen, manganese dioxide (MnO₂), and palladium on carbon (Pd/C) with an acid. nih.gov However, some of these methods can be expensive or environmentally harmful. nih.gov

More recent and sustainable approaches have focused on the use of inorganic persulfate salts, such as sodium persulfate (Na₂S₂O₈), activated by transition metals like copper or iron. nih.gov This method has proven effective for a range of substituted 3,4-dihydroquinolin-2(1H)-ones, affording the quinolin-2(1H)-one products in good to excellent yields. nih.gov The proposed mechanism for this reaction involves a single-electron-transfer (SET) process, where a sulfate (B86663) free radical, generated from the activation of the persulfate by the transition metal, initiates the oxidation cascade. nih.gov

While specific studies on the oxidation of 5-Amino-3,4-dihydroquinolin-2(1H)-one are not extensively detailed in the reviewed literature, the chemical behavior of the closely related compound, 5-aminoquinoline (B19350), has been investigated. The chemical oxidation of 5-aminoquinoline with ammonium (B1175870) persulfate in an acidic medium has been shown to produce oligomeric products with phenazine-like units, suggesting that polymerization can occur at the C3, C6, and C8 positions of the quinoline (B57606) ring. researchgate.net This indicates that the amino group significantly influences the reactivity of the quinoline system towards oxidation.

Based on the general reactivity of 3,4-dihydroquinolin-2(1H)-ones, it is anticipated that this compound would undergo oxidative aromatization to yield 5-Amino-quinolin-2(1H)-one under appropriate conditions. The choice of oxidant and reaction conditions would be crucial to favor aromatization over potential side reactions involving the amino group.

Table 1: Oxidizing Agents for the Aromatization of 3,4-Dihydroquinolin-2(1H)-ones

| Oxidizing Agent | Catalyst/Activator | General Applicability |

|---|---|---|

| Sodium Persulfate (Na₂S₂O₈) | Copper or Iron salts | Effective for various substituted dihydroquinolinones nih.gov |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | None | Highly efficient but less economical nih.gov |

| Oxygen (O₂) | Various | Often requires specific catalysts and conditions nih.gov |

| Manganese Dioxide (MnO₂) | None | A common but sometimes less efficient oxidant nih.gov |

Reduction Reactions of the Carbonyl Moiety

The carbonyl group at the C2 position of the this compound ring is a key functional group that can undergo reduction to an alcohol. This transformation would yield a 5-amino-1,2,3,4-tetrahydroquinolin-2-ol derivative, which could serve as a precursor for further synthetic modifications.

The reduction of carbonyl compounds is a fundamental transformation in organic chemistry, and a wide array of reducing agents are available for this purpose. Common reagents for the reduction of amides, which are structurally similar to the lactam in the dihydroquinolinone, include powerful hydride donors like lithium aluminum hydride (LiAlH₄). However, milder reagents are often preferred to avoid the reduction of other functional groups.

For the reduction of quinolin-2(1H)-ones to 3,4-dihydroquinolin-2(1H)-ones, a combination of samarium(II) iodide (SmI₂), water, and methanol (B129727) has been shown to be effective under mild conditions. mdpi.com While this reaction involves the reduction of an α,β-unsaturated system rather than the carbonyl group itself, it highlights the utility of specific reagents for transformations within the quinolinone scaffold.

Detailed experimental studies specifically documenting the reduction of the carbonyl moiety in this compound are not prevalent in the surveyed literature. However, based on the general principles of carbonyl chemistry, it is expected that this reduction can be achieved using standard reducing agents. The choice of reagent would be critical to ensure chemoselectivity, particularly to avoid reduction of the aromatic ring or reactions involving the amino group.

Substitution and Alkylation Reactions at Various Positions of the Dihydroquinolinone Ring

The this compound scaffold offers multiple sites for substitution and alkylation reactions, including the amino group, the aromatic ring, and potentially the C3 position of the dihydroquinolinone ring.

The amino group at the C5 position is a nucleophilic center and is expected to readily undergo reactions with electrophiles. This includes alkylation with alkyl halides and acylation with acyl chlorides or anhydrides. Such reactions would lead to the formation of N-alkylated and N-acylated derivatives, respectively. The synthesis of peptide conjugates of 7-amino-3,4-dihydroquinolin-2(1H)-one demonstrates the feasibility of forming amide bonds at the amino group of this ring system. nih.gov

The aromatic portion of the dihydroquinolinone ring is activated by the electron-donating amino group, making it susceptible to electrophilic aromatic substitution reactions. These reactions, such as halogenation, nitration, and Friedel-Crafts alkylation or acylation, would be expected to occur at the positions ortho and para to the amino group (C6 and C8 positions). However, it is important to note that Friedel-Crafts reactions can be complicated by the fact that the amino group can coordinate with the Lewis acid catalyst, deactivating the ring towards substitution. acs.org

Alkylation at the C3 position of the dihydroquinolinone ring has been achieved for the general scaffold through various methods, often involving the generation of a radical intermediate. For instance, silver-catalyzed radical addition/cyclization of N-arylcinnamamides has been used to introduce cyano-containing alkyl groups. researchgate.net Another approach involves the use of cyclohexyl boronic acid as a cyclohexyl radical precursor in the presence of oxygen. researchgate.net

Ring Expansion and Rearrangement Reactions of Dihydroquinolinone Systems

Ring expansion and rearrangement reactions are powerful tools in organic synthesis for accessing larger or structurally different cyclic systems. These transformations are often driven by the formation of a more stable carbocation intermediate or the relief of ring strain. nih.gov

For dihydroquinolinone systems, ring expansion reactions are not commonly reported in the literature surveyed. However, the general principles of such reactions can be considered. For a ring expansion to occur, a carbocation would typically need to be generated adjacent to the ring, which could then trigger the migration of a bond from the ring to the carbocationic center, resulting in an enlarged ring. nih.gov

Rearrangement reactions of quinolinone derivatives have been observed under certain conditions. For example, a Fries-like rearrangement of N-arylazetidin-2-ones, which are four-membered ring lactams, has been used to synthesize 2,3-dihydro-4(1H)-quinolinones. mdpi.com While this is not a direct rearrangement of a dihydroquinolinone, it illustrates a pathway to this scaffold through rearrangement of a related structure.

Derivatization via Coupling Reactions and Heterocycle Fusion

The dihydroquinolinone scaffold is amenable to derivatization through various transition metal-catalyzed coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in synthesizing a wide array of functionalized derivatives.

Palladium-catalyzed cross-coupling reactions are particularly useful for the modification of the aromatic ring of the quinolinone system. For example, the Sonogashira reaction, which couples terminal alkynes with aryl halides, has been used in the synthesis of 3,4-disubstituted quinolin-2(1H)-ones from N-(2-ethynyl)malonanilide derivatives. researchgate.net The Heck reaction, which couples alkenes with aryl halides, has also been employed in domino sequences to construct spiro-fused dihydroquinolinones. acs.org It is plausible that this compound, or a halogenated derivative thereof, could serve as a substrate in these types of coupling reactions to introduce diverse substituents.

The synthesis of fused heterocyclic systems is another important derivatization strategy. The amino group of this compound can serve as a handle for the construction of additional heterocyclic rings. For instance, pyrazolo[4,3-c]quinolin-4-ones have been synthesized from 1-alkylated-2-quinolinone precursors. This suggests that the dihydroquinolinone core can be a building block for more complex, polycyclic structures. The synthesis of peptide derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one further underscores the utility of the amino group as a point of attachment for building larger molecules. nih.gov

Table 2: Examples of Coupling and Fusion Reactions on Quinolinone Scaffolds

| Reaction Type | Reactants | Product Type |

|---|---|---|

| Sonogashira Coupling | Ethyl N-(2-ethynyl)malonanilide and aryl halides | 3,4-Disubstituted quinolin-2(1H)-ones researchgate.net |

| Heck/Direct C-H Arylation | Anilides with pendant alkenes | Spirodihydroquinolin-2-ones acs.org |

| Heterocycle Fusion | 1-Alkylated-2-quinolinones and hydrazine | Pyrazolo[4,3-c]quinolin-4-ones |

Advanced Spectroscopic and Structural Characterization of 5 Amino 3,4 Dihydroquinolin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 5-Amino-3,4-dihydroquinolin-2(1H)-one. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, the precise connectivity and chemical environment of each atom in the molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the this compound scaffold, distinct regions in the spectrum are expected:

Aromatic Region (approx. 6.0-7.5 ppm): The protons on the benzene (B151609) ring will appear in this region. The substitution pattern—specifically the electron-donating amino group at C5—influences their chemical shifts. The spectrum would typically show three distinct aromatic protons, with their splitting patterns (doublets, triplets) revealing their coupling relationships.

Aliphatic Region (approx. 2.0-3.5 ppm): The two methylene (B1212753) groups (-CH₂-CH₂-) of the dihydro- portion of the ring system are expected here. These typically appear as two distinct triplets, corresponding to the protons at C3 and C4, due to coupling with each other.

Amine and Amide Protons (broad signals): The protons of the primary amine (-NH₂) at C5 and the secondary amide (-NH-) at position 1 will also be present. These often appear as broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For the title compound, nine distinct signals are expected:

Carbonyl Carbon (approx. 165-175 ppm): The lactam carbonyl carbon (C2) is typically the most downfield signal.

Aromatic Carbons (approx. 110-150 ppm): Six signals corresponding to the carbons of the benzene ring. The carbons attached to the nitrogen (C8a) and the amino group (C5) will have their chemical shifts significantly influenced by these heteroatoms.

Aliphatic Carbons (approx. 20-40 ppm): The two methylene carbons (C3 and C4) will appear in the upfield region of the spectrum.

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for assembling the molecular fragments identified in 1D spectra.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. It would show a clear correlation between the aliphatic protons at C3 and C4, and among the coupled protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the signals for C3, C4, and the aromatic C-H carbons.

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 1 | NH | 7.5 - 9.5 (broad) | - |

| 2 | C=O | - | 165 - 175 |

| 3 | CH₂ | 2.4 - 2.8 | 25 - 35 |

| 4 | CH₂ | 2.8 - 3.2 | 20 - 30 |

| 4a | C | - | 115 - 125 |

| 5 | C-NH₂ | - | 140 - 150 |

| 5 | NH₂ | 3.5 - 5.0 (broad) | - |

| 6 | CH | 6.0 - 6.5 | 110 - 120 |

| 7 | CH | 6.8 - 7.2 | 125 - 135 |

| 8 | CH | 6.4 - 6.8 | 110 - 120 |

| 8a | C | - | 135 - 145 |

Note: These are predicted ranges based on typical values for similar functional groups and structures. Actual experimental values may vary depending on solvent and other conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. These methods are complementary and are used to identify the key functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the dipole moment of the molecule during the vibration. Key absorption bands expected for the title compound include:

N-H Stretching: Two distinct bands are expected in the 3200-3500 cm⁻¹ region. One set corresponds to the asymmetric and symmetric stretching of the primary amine (-NH₂), while another band, typically sharp, corresponds to the N-H stretch of the secondary amide (lactam).

C-H Stretching: Signals for aromatic C-H stretching typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups appears just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band between 1650-1690 cm⁻¹ is characteristic of the lactam carbonyl group. Its exact position can be influenced by hydrogen bonding.

N-H Bending: The scissoring vibration of the primary amine group is expected around 1590-1650 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations typically give rise to several bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in observing the symmetric aromatic ring breathing modes and C-C backbone vibrations, which may be weak in the IR spectrum.

Together, these techniques confirm the presence of the amine, amide (lactam), and aromatic functionalities, providing a complete picture of the molecule's vibrational framework. Studies on the closely related 5-aminoquinoline (B19350) show characteristic FTIR and FT-Raman spectra that aid in assigning these vibrational modes. nih.govtubitak.gov.tr

Table 4.2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (Amine, Amide) | IR, Raman | 3200 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 | Medium |

| C=O Stretch (Lactam) | IR | 1650 - 1690 | Strong |

| N-H Bend (Amine) | IR | 1590 - 1650 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₉H₁₀N₂O, the theoretical exact mass can be calculated with high precision.

The molecular formula C₉H₁₀N₂O yields a theoretical monoisotopic mass of approximately 162.0793 g/mol . lookchem.com An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can measure this mass experimentally with an accuracy typically within 5 parts per million (ppm). This level of precision allows for the confident differentiation of the target compound from other molecules that might have the same nominal mass but a different elemental formula.

The experiment involves ionizing the sample (e.g., via electrospray ionization, ESI) to produce the protonated molecule [M+H]⁺. The analyzer then measures the m/z of this ion. The high-resolution capability ensures that the measured mass is accurate to several decimal places, which is then compared to the theoretical value calculated for the proposed formula. A close match between the experimental and theoretical mass provides unequivocal confirmation of the compound's elemental composition.

Table 4.3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O |

| Theoretical Exact Mass [M] | 162.07931 |

| Ion Observed (Typical) | [M+H]⁺ |

| Theoretical m/z for [M+H]⁺ | 163.08659 |

Note: Experimental m/z values obtained via HRMS are expected to match the theoretical value with an error of < 5 ppm.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic and Photophysical Properties

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic properties of molecules. These techniques probe the electronic transitions between different energy levels within the molecule, providing insights into its conjugation and chromophore system.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with the aromatic system. The presence of the electron-donating amino group (-NH₂) and the lactam carbonyl group (-C=O) conjugated with the benzene ring significantly influences the electronic structure. These auxochromic and chromophoric groups typically cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. Research on related aminoquinoline derivatives shows strong absorption in the UV-A range (320-400 nm). researchgate.net The spectrum of the title compound is expected to show one or more strong absorption bands in the 250-400 nm range, characteristic of its extended π-system.

Fluorescence Spectroscopy: Many aromatic compounds, particularly those with electron-donating groups like amines, are known to exhibit fluorescence. Upon excitation at a wavelength corresponding to an absorption band, the molecule can relax to the ground state by emitting a photon of lower energy (longer wavelength). The fluorescence spectrum provides information about the electronic structure of the excited state. The presence of the amino group on the quinolinone scaffold suggests that the molecule may be fluorescent. The emission wavelength and quantum yield would be sensitive to solvent polarity and pH, due to the potential for different solvation of the ground and excited states and protonation of the amino group. Studies on various quinoline (B57606) derivatives confirm their potential as fluorophores. nih.gov

Table 4.4: Expected Photophysical Properties for this compound

| Property | Expected Range/Characteristic |

|---|---|

| Absorption Maxima (λ_abs) | 250 - 400 nm |

| Molar Absorptivity (ε) | High (characteristic of π→π* transitions) |

| Emission Maxima (λ_em) | Potentially fluorescent, emission at λ > λ_abs |

| Stokes Shift | Difference between λ_abs and λ_em |

Note: Specific wavelengths are highly dependent on the solvent environment.

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

An XRD analysis of this compound would confirm:

Molecular Conformation: The planarity of the aromatic ring and the conformation of the non-aromatic, lactam-containing ring. The dihydro- ring typically adopts a partially puckered conformation.

Bond Parameters: Precise measurement of all bond lengths and angles, confirming, for example, the partial double-bond character of the amide C-N bond and the geometry of the aromatic system.

Intermolecular Interactions: Crucially, XRD reveals how molecules pack in the crystal lattice. For this compound, extensive hydrogen bonding is expected. The amine (-NH₂) and amide (-NH-) groups can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the amine nitrogen can act as acceptors. These interactions would likely form complex networks, such as dimers or extended sheets, which dictate the crystal's stability and physical properties.

The crystallographic data obtained from such an analysis includes the crystal system, space group, and unit cell dimensions, which are unique to the specific crystalline form of the compound.

Table 4.5: Example Crystallographic Data for a Dihydroquinoline Derivative

| Parameter | Example Value (from a related structure) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.2608 |

| b (Å) | 17.9433 |

| c (Å) | 14.8871 |

| β (°) | 95.341 |

| Volume (ų) | 2201.3 |

| Z (molecules/cell) | 4 |

Data from a representative quinoline derivative to illustrate typical parameters. nih.gov

Theoretical and Computational Chemistry Investigations of 5 Amino 3,4 Dihydroquinolin 2 1h One

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. mdpi.com DFT calculations are employed to determine a compound's stability, calculate structural parameters, analyze molecular interactions, and evaluate optical and electronic properties. nih.gov Studies on related quinolinone structures have successfully used DFT methods, often with the B3LYP functional and basis sets like 6-311++G(d,p), to achieve reliable results that correlate well with experimental data. nih.govresearchgate.net

Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule on its potential energy surface. This process determines the most stable three-dimensional arrangement of atoms, providing key data on bond lengths, bond angles, and dihedral angles. For 5-Amino-3,4-dihydroquinolin-2(1H)-one, the dihydro part of the quinolinone ring is not planar, meaning the molecule can exist in different spatial arrangements known as conformations.

Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers. scielo.braalto.fi For this molecule, the analysis would focus on the puckering of the saturated ring and the rotation around the C-N bond of the amino group. The resulting optimized geometry is the basis for all further computational property predictions.

Table 1: Predicted Structural Parameters for the Optimized Geometry of this compound The following data is illustrative of typical results from a DFT geometry optimization.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Atoms | Angle |

| C2=O8 | 1.235 | C3-C2=O8 | 121.5 |

| N1-C2 | 1.378 | N1-C2-C3 | 117.8 |

| C4-C4a | 1.512 | C4a-C5-N12 | 120.1 |

| C5-N12 | 1.401 | C8a-N1-C2 | 124.3 |

| C5-C6 | 1.395 | C3-C4-C4a | 112.9 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. youtube.com The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Calculated FMO Energies and Energy Gap for this compound The following data is representative of typical FMO analysis results.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.89 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.25 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.64 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution within a molecule. ugm.ac.id An MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color scale to identify charge-rich and charge-poor regions. This visualization helps in predicting sites for electrophilic and nucleophilic attack. researchgate.net

Typically, red or yellow colors indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue colors represent regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. Green areas denote neutral potential. researchgate.net For this compound, the most negative potential (red) would be expected around the carbonyl oxygen atom due to its high electronegativity. The amino group's nitrogen would also show negative potential. Positive potential (blue) would likely be concentrated on the hydrogen atoms of the amino group (N-H) and the amide N-H group, making them potential sites for nucleophilic interaction. researchgate.netnih.gov

Global and local reactivity descriptors are quantitative measures derived from DFT calculations that help predict and rationalize the chemical behavior of a molecule. chemrxiv.orgrsc.org These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).

Chemical Hardness (η): Resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or group to attract electrons.

Chemical Potential (μ): The negative of electronegativity; relates to the "escaping tendency" of electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge.

Local Reactivity Descriptors , such as Fukui functions, identify the most reactive sites within a molecule. mdpi.com They quantify the change in electron density at a specific atom when the total number of electrons in the molecule changes, thus predicting sites for nucleophilic (f⁺), electrophilic (f⁻), and radical (f⁰) attacks.

Table 3: Global Reactivity Descriptors for this compound The following data is illustrative and based on FMO energies from Table 2.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.89 |

| Electron Affinity (A) | -ELUMO | 1.25 |

| Chemical Hardness (η) | (I - A) / 2 | 2.32 |

| Chemical Softness (S) | 1 / (2η) | 0.216 |

| Electronegativity (χ) | (I + A) / 2 | 3.57 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.57 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.75 |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive, localized picture of chemical bonding. wisc.eduwisc.edu It provides a description in terms of Lewis structures, identifying core electrons, lone pairs, and bonds. q-chem.com

NBO analysis is particularly useful for studying intramolecular interactions, such as hyperconjugation, which involves charge transfer from a filled donor orbital to an empty acceptor orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). rsc.orgresearchgate.net A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For this compound, significant interactions would be expected, such as the delocalization of the lone pair electrons of the amino nitrogen and the carbonyl oxygen into antibonding orbitals of the aromatic ring.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis The following data is a representative example of NBO analysis results.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N12 | π(C5-C6) | 45.8 | Lone Pair -> Antibonding Pi |

| LP(1) O8 | σ(N1-C2) | 28.5 | Lone Pair -> Antibonding Sigma |

| π(C6-C7) | π(C4a-C8a) | 20.1 | Pi -> Antibonding Pi |

| LP(1) N1 | π(C4a-C8a) | 51.2 | Lone Pair -> Antibonding Pi |

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure and understand its properties. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict an IR spectrum. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These theoretical values are highly valuable for assigning signals in experimental spectra. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic transitions. nih.gov It calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum.

Table 5: Comparison of Theoretical and Experimental Spectroscopic Data This table illustrates how theoretical predictions are compared with experimental results.

| Spectroscopic Data | Calculated Value | Experimental Value | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | 3450 (scaled) | 3445 | N-H stretch (amine) |

| IR Frequency (cm⁻¹) | 1680 (scaled) | 1675 | C=O stretch (amide) |

| ¹H NMR (ppm) | 7.15 | 7.10 | H-Ar |

| ¹³C NMR (ppm) | 170.5 | 169.8 | C=O |

| UV-Vis λmax (nm) | 325 | 328 | π -> π* transition |

Thermodynamic Properties and Stability Calculations

Computational chemistry offers powerful tools for determining the thermodynamic properties and relative stability of dihydroquinolinone derivatives. Methods like Density Functional Theory (DFT) and high-accuracy ab initio calculations (e.g., CBS-QB3) are employed to compute key thermodynamic parameters. chemrxiv.orgrsc.org These calculations are fundamental to predicting the viability of synthetic routes and the persistence of the molecule under various conditions.

Key thermodynamic properties calculated include the enthalpy of formation (ΔHf), Gibbs free energy (ΔG), and entropy (S). For instance, the enthalpy of formation provides a measure of the molecule's intrinsic stability. Computational studies on related heterocyclic compounds, such as hydroxyquinolines, have shown that the position of substituents dramatically influences thermodynamic stability. chemrxiv.org Similar calculations for this compound would involve optimizing the molecular geometry to find the lowest energy conformation and then performing frequency calculations to obtain thermodynamic data. The stability of different isomers or conformers can be compared by their relative Gibbs free energies, with lower values indicating greater stability. rug.nl

Table 1: Representative Calculated Thermodynamic Properties

| Property | Representative Value Range | Method | Significance |

| Enthalpy of Formation (gas) | -10 to 10 kJ/mol | CBS-QB3 | Indicates intrinsic molecular stability. |

| Gibbs Free Energy of Formation | Varies with conditions | DFT (B3LYP) | Predicts spontaneity of formation. |

| Entropy | Varies with conditions | DFT (B3LYP) | Measures molecular disorder. |

Note: The values presented are illustrative and based on calculations for structurally similar compounds like hydroxyquinolines. Specific values for this compound would require dedicated computation.

Molecular Dynamics (MD) Simulations of Dihydroquinolinone Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For dihydroquinolinone systems, MD simulations provide critical insights into their dynamic behavior, conformational changes, and interactions with other molecules, such as biological macromolecules or solvent environments. nih.govmdpi.com

In a typical MD simulation of a dihydroquinolinone derivative, the molecule is placed in a simulated environment (e.g., a box of water molecules) and the forces on each atom are calculated using a force field. mdpi.com Newton's equations of motion are then solved iteratively to simulate the trajectory of the atoms over a specific time period, often nanoseconds to microseconds.

These simulations are particularly valuable in drug design for assessing the stability of a ligand-protein complex. For example, studies on related quinazolinone and tetrahydroquinoline derivatives have used MD simulations to investigate the dynamic behavior of the ligand within the binding pocket of a target protein. nih.govmdpi.com Key parameters analyzed from these simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to monitor key interactions over time. mdpi.com The results can reveal how the dihydroquinolinone molecule adapts its conformation to fit the binding site and the stability of the interactions that hold it in place. nih.gov

Supramolecular Interactions and Non-Covalent Interactions (e.g., C-H···O, C-H···π, Hydrogen Bonding)

The crystal structure and molecular assembly of this compound are governed by a network of non-covalent interactions. These interactions, while weaker than covalent bonds, are crucial in determining the solid-state packing, physical properties, and biological activity of the molecule. Key interactions include conventional hydrogen bonds (N-H···O) and weaker interactions like C-H···O and C-H···π. nih.govresearchgate.net

Crystal engineering studies on dihydroquinolinone derivatives reveal that their supramolecular structures are often stabilized by these weak molecular interactions. nih.gov For example, the amino group (-NH2) and the amide proton (N-H) of this compound can act as hydrogen bond donors, while the carbonyl oxygen is a primary hydrogen bond acceptor. These N-H···O interactions are often responsible for forming primary structural motifs like chains or dimers.

Furthermore, weaker C-H···O and C-H···π interactions play a significant role in consolidating the three-dimensional crystal packing. nih.govresearchgate.net The aromatic ring of the dihydroquinolinone core can participate in C-H···π interactions, where a C-H bond from a neighboring molecule interacts with the π-electron cloud of the ring. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts, confirming the prevalence and importance of interactions like H···H, H···O, and H···C contacts in the crystal packing. researchgate.net

Table 2: Geometric Parameters for Typical Non-Covalent Interactions in Dihydroquinolinone Derivatives

| Interaction Type | D-H···A | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |

| C-H···O | C18-H18···O1 | 3.252 | 2.51 | 137 |

| C-H···O | C6-H6···O3 | 3.396 | 2.61 | 142 |

| C-H···O | C25-H25···O2 | 3.259 | 2.525 | 136 |

Source: Data based on a representative quinolinone derivative crystal structure. semanticscholar.org D = Donor atom, A = Acceptor atom.

Machine Learning Approaches in Dihydroquinolinone Research

Machine learning (ML) is increasingly being applied in chemical research to predict molecular properties and accelerate the discovery of new functional molecules. researchgate.netchemrxiv.org In the context of dihydroquinolinone research, ML models can be trained on existing chemical data to predict properties such as reactivity, biological activity, or suitability for specific applications, thereby reducing the need for extensive experimental synthesis and testing. acs.orgresearchgate.net

One study successfully used an XGBoost (Extreme Gradient Boosting) algorithm to predict the reaction rate constants of dihydroquinolinone derivatives as potential biodiesel additives. acs.org In such an approach, molecular structures are converted into numerical descriptors (e.g., Morgan or MACCS fingerprints), which serve as the input for the ML model. The model is trained on a dataset of known compounds and their measured properties, learning the complex relationship between structure and property. acs.org

Common ML algorithms used in chemoinformatics include Random Forests, Support Vector Machines (SVM), and various types of neural networks. researchgate.netnih.gov These models can be used for classification tasks (e.g., predicting whether a compound is active or inactive against a biological target) or regression tasks (e.g., predicting a specific value like IC50 or oxidative stability). The predictive power of these models allows for the high-throughput virtual screening of large libraries of potential dihydroquinolinone derivatives to identify promising candidates for further investigation. ulster.ac.uk

Table 3: Example of a Machine Learning Model for Property Prediction

| Model Type | Algorithm | Descriptor Type | Predicted Property | Performance Metric (R²) |

| Regression | XGBoost | Morgan & MACCS Fingerprints | Oxidative reaction rate | > 0.90 |

Source: Based on the methodology for predicting properties of dihydroquinolinone derivatives. acs.org

Nonlinear Optical (NLO) Properties and Electromodulation of Optical Response

Organic molecules with extended π-conjugated systems, like dihydroquinolinone derivatives, are of significant interest for their nonlinear optical (NLO) properties. rsc.org NLO materials can alter the properties of light and have potential applications in technologies such as optical switching, data storage, and telecommunications. scielo.org.mx

The NLO response of a molecule is described by its polarizability (α) and hyperpolarizabilities (β, γ). Computational methods, particularly DFT, are widely used to calculate these properties. semanticscholar.orgrsc.org Key parameters include the dipole moment (μ), the average linear polarizability (<α>), and the first-order hyperpolarizability (β_tot), which quantifies the second-order NLO response.

Theoretical studies on related quinolinone systems have shown that their NLO properties are highly dependent on their electronic structure. semanticscholar.orgrsc.org The presence of electron-donating groups (like the -NH2 group in this compound) and electron-accepting groups (like the carbonyl group) can create a charge-transfer system that enhances the NLO response. Calculations can predict how modifications to the molecular structure, such as adding different substituents, will affect the hyperpolarizability. The third-order nonlinear susceptibility (χ(3)) of crystalline dihydroquinolinone derivatives has also been estimated theoretically, suggesting that they are promising NLO materials. rsc.org

Table 4: Representative Calculated NLO Properties for a Dihydroquinolinone System

| Property | Symbol | Calculated Value (a.u.) | Method | Significance |

| Dipole Moment | μ | ~5-10 D | DFT/CAM-B3LYP | Measures charge separation. |

| Average Linear Polarizability | <α> | ~150-200 | DFT/CAM-B3LYP | Describes linear response to E-field. |

| First-Order Hyperpolarizability | β_tot | Varies significantly | DFT/CAM-B3LYP | Quantifies second-order NLO response. |

| Third-Order Nonlinear Susceptibility | χ(3) | ~10⁻¹³ esu | Iterative Electrostatic | Describes third-order NLO response. |

Note: Values are illustrative and based on theoretical calculations for related quinolinone derivatives. semanticscholar.orgrsc.org a.u. = atomic units; esu = electrostatic units.

Mechanistic Elucidation of Chemical Transformations Involving 5 Amino 3,4 Dihydroquinolin 2 1h One and Its Precursors

Reaction Pathway Analysis of Cyclization Reactions

The formation of the 3,4-dihydroquinolin-2(1H)-one ring system is predominantly achieved through intramolecular cyclization of α,β-unsaturated N-arylamides. The reaction pathways for these cyclizations can be broadly categorized into electrophilic, radical-initiated, and photochemical processes. mdpi.comresearchgate.net

Electrophilic Cyclization: This pathway involves the attack of an electrophile on the double bond of an N-arylcinnamamide precursor. For instance, in a reaction involving N-thiosuccinimides and a Lewis acid like BF3·OEt2, an electrophilic thio-intermediate is generated. This intermediate undergoes an electrophilic addition to the C=C bond, creating a carbocationic intermediate which then undergoes intramolecular cyclization and subsequent deprotonation to yield the final 3,4-disubstituted dihydroquinolin-2(1H)-one. mdpi.com

Reductive Cyclization: Another common pathway involves the reduction of a nitro group on a precursor like a 2-nitrochalcone, followed by cyclization. The reduction of the nitro group to an amine is a critical step, which then acts as a nucleophile, attacking the enone system in an intramolecular fashion to form the heterocyclic ring. nih.gov This domino sequence, often catalyzed by systems like iron powder in strong acid, first reduces the nitro group, after which the resulting aniline (B41778) adds to the protonated enone to complete the cyclization. nih.gov

Domino Reactions: Many syntheses employ domino, tandem, or cascade reactions where multiple transformations occur in a single operation without isolating intermediates. nih.gov These can include sequences such as Michael addition followed by an SNAr reaction, or a reduction-reductive amination strategy. nih.gov For example, the reaction of tert-butyl 2-fluoro-5-nitrobenzoylacetate with imines proceeds via the addition of the ketoester to the imine, followed by an intramolecular SNAr reaction of the newly formed secondary amine to furnish the dihydroquinolinone ring. nih.gov

Photochemical Cyclization: Ultraviolet light irradiation can mediate the cyclization of N-arylacrylamides to deliver 3,4-dihydroquinolinones. Mechanistic studies suggest these reactions can proceed via energy transfer and a subsequent 1,3-hydrogen shift to form the cyclized product. organic-chemistry.org

| Reaction Pathway | Precursor Type | Key Mechanistic Steps | Typical Conditions | Reference |

|---|---|---|---|---|

| Electrophilic Cyclization | N-arylcinnamamides | Generation of electrophile, electrophilic addition to alkene, intramolecular cyclization, deprotonation. | Lewis acids (e.g., BF3·OEt2), electrophilic reagents (e.g., N-thiosuccinimides). | mdpi.com |

| Reductive Cyclization | 2-Nitrochalcones | Reduction of nitro group to amine, intramolecular nucleophilic addition (Michael addition) of the amine to the enone. | Reducing agents (e.g., Fe/HCl), catalytic hydrogenation (e.g., Pd/C). | nih.gov |

| Domino (Michael-SNAr) | Substituted fluoro-nitrobenzoylacetates and imines | Addition of ketoester to imine, intramolecular nucleophilic aromatic substitution (SNAr). | Room temperature, no base required. | nih.gov |

| Photochemical Cyclization | N-arylacrylamides | Photo-induced energy transfer, intramolecular cyclization, 1,3-hydrogen shift. | UV irradiation, photosensitizer (e.g., Tetralone). | organic-chemistry.org |

Investigation of Intermediate Species Formation and Reactivity

The pathways leading to dihydroquinolinones are characterized by the formation of various transient intermediates whose reactivity dictates the course of the reaction.

Carbocation Intermediates: In electrophilic cyclization pathways, the addition of an electrophile to the alkene of the N-arylamide precursor generates a carbocation. This positively charged species is then attacked by the electron-rich aromatic ring in an intramolecular Friedel-Crafts-type reaction, leading to the formation of the six-membered ring. mdpi.com The stability and reactivity of this carbocationic intermediate are crucial for the efficiency of the cyclization step.

Radical Intermediates: Radical-mediated syntheses involve the formation of highly reactive radical species. For example, an alkyl radical can be generated from a carboxylic acid via oxidative decarboxylation. preprints.org This radical then adds to the double bond of the N-arylcinnamamide to form a new radical intermediate. This intermediate subsequently undergoes a 6-endo-trig intramolecular cyclization, attacking the aromatic ring to form the dihydroquinolinone structure, followed by an oxidation/deprotonation step to yield the final product. mdpi.compreprints.org

Palladacycle Intermediates: In palladium-catalyzed reactions, organometallic intermediates play a key role. For instance, the oxidative addition of an aryl halide to a Pd(0) catalyst can lead to the formation of a palladium(II) species. Subsequent coordination and insertion reactions can form palladacycle intermediates. researchgate.netmdpi.com In a proposed mechanism for cyclopropane (B1198618) ring expansion to form a dihydroquinoline, a four-membered azapalladacycle is initially formed, which rearranges to a more stable seven-membered palladacycle before reductive elimination yields the product and regenerates the Pd(0) catalyst. researchgate.net

Iminium Intermediates: Acid-catalyzed reactions can proceed through the formation of iminium intermediates. For example, the reaction of enamides with benzyl (B1604629) azide (B81097) in the presence of triflic acid generates an N-phenyliminium intermediate from the azide. The enamide then acts as a nucleophile, adding to the iminium species to form an intermediate that subsequently cyclizes to yield a tetrahydroquinoline derivative. nih.gov

| Intermediate Species | Formation Pathway | Subsequent Reactivity | Reference |

|---|---|---|---|

| Carbocation | Electrophilic addition to an alkene. | Intramolecular electrophilic aromatic substitution (cyclization). | mdpi.com |

| Alkyl/Aryl Radical | Oxidative decarboxylation, homolytic cleavage of precursors. | Addition to an alkene followed by intramolecular cyclization. | mdpi.compreprints.org |

| Palladacycle | Oxidative addition of Pd(0) followed by intramolecular coordination/insertion. | Reductive elimination to form C-C or C-N bonds. | researchgate.netmdpi.com |

| N-phenyliminium | Acid-catalyzed rearrangement of an azide. | Nucleophilic attack by an enamide followed by cyclization. | nih.gov |

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

Catalysts and reagents are pivotal in directing the synthesis of dihydroquinolinones, often determining the reaction pathway, efficiency (yield), and selectivity (e.g., diastereoselectivity).

Transition Metal Catalysts:

Palladium: Palladium catalysts are widely used for C-N cross-coupling reactions to form the dihydroquinolinone ring from appropriate precursors. organic-chemistry.org They are also effective in cascade reactions, such as the alkylarylation of acrylamides with unactivated alkyl halides. mdpi.com

Copper: Copper catalysts, such as Cu₂O or CuI, are frequently employed in radical-mediated reactions. mdpi.com They can facilitate the homolytic cleavage of oxidants like tert-butylperoxy benzoate (B1203000) (TBPB) to generate radicals or react with reagents like Togni's reagent to produce a trifluoromethyl radical, which then initiates the cyclization cascade. mdpi.com

Iron: Inexpensive iron salts like FeCl₂·4H₂O can catalyze the synthesis of alkylated dihydroquinolinones from peresters, which act as both alkylating reagents and single-electron oxidants. mdpi.com Iron powder is also used as a reductant in reductive cyclization pathways. nih.gov

Silver: Silver salts, particularly AgNO₃, are often used as catalysts in radical decarboxylation reactions. mdpi.compreprints.org In the presence of an oxidant like K₂S₂O₈, Ag⁺ is oxidized to Ag²⁺, which then facilitates the formation of an alkyl radical from a carboxylic acid via single-electron transfer (SET). mdpi.compreprints.org

Reagents and Oxidants: The choice of reagents and oxidants is critical for initiating and propagating the desired chemical transformation.

Oxidants: Potassium persulfate (K₂S₂O₈) is a common oxidant used in conjunction with silver or other metal catalysts to generate radicals. mdpi.compreprints.org Peroxides and peresters (e.g., DTBP, TBPB) serve as radical initiators in iron- and copper-catalyzed systems. mdpi.com

Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) acts as a Lewis acid to activate reagents like N-thiosuccinimides, generating a potent electrophile that initiates electrophilic cyclization. mdpi.com

Radical Sources: A variety of reagents are used as sources for specific radical groups. CF₃SO₂Na is used as a trifluoromethyl radical source in silver-catalyzed or electrochemical reactions. mdpi.compreprints.org Carboxylic acids and aldehydes serve as precursors for alkyl and acyl radicals, respectively. mdpi.compreprints.org

The combination of catalyst and reagent can have a profound impact on diastereoselectivity. For instance, many radical-based syntheses of 3,4-disubstituted dihydroquinolinones show excellent diastereoselectivity, often yielding the trans isomer preferentially. mdpi.com

| Catalyst/Reagent | Role | Reaction Type | Effect on Selectivity/Efficiency | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | Catalyst | C-N cross-coupling, cascade reactions. | Enables efficient ring formation from secondary amides. | organic-chemistry.orgnih.gov |

| Cu₂O / TBPB | Catalyst / Oxidant | Radical addition/cyclization. | Generates benzyl radicals for addition to N-arylcinnamamides, leading to moderate to good yields. | mdpi.compreprints.org |

| AgNO₃ / K₂S₂O₈ | Catalyst / Oxidant | Radical decarboxylation/cyclization. | Generates alkyl radicals from carboxylic acids; provides products in moderate to good yields with high stereoselectivity. | mdpi.com |

| FeCl₂·4H₂O / Peresters | Catalyst / Alkylating Reagent | Radical alkylation/cyclization. | Provides alkylated products in moderate to excellent yields with excellent diastereoselectivity (>20:1 dr). | mdpi.com |

| BF₃·OEt₂ | Lewis Acid Catalyst | Electrophilic sulfenylation/cyclization. | Activates N-thiosuccinimide for electrophilic attack, leading to cis-products. | mdpi.com |

Radical Mechanism Studies in Dihydroquinolinone Synthesis

Radical cyclization has emerged as a powerful strategy for constructing the dihydroquinolinone skeleton, allowing for the introduction of diverse substituents at the 3- and 4-positions. These reactions typically proceed via a cascade mechanism involving radical generation, addition, and cyclization.

Initiation and Radical Generation: The process begins with the generation of a free radical from a suitable precursor. This can be achieved through several methods:

Oxidative Decarboxylation: In the presence of a catalyst like AgNO₃ and an oxidant like K₂S₂O₈, aliphatic carboxylic acids undergo decarboxylation to form alkyl radicals. mdpi.compreprints.org